7-Amino-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Description
Properties
IUPAC Name |
7-amino-3H-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2.ClH/c8-4-2-1-3-5-6(4)11-7(10)9-5;/h1-3H,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQJYLMXPNZASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)O2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77472-46-9 | |
| Record name | 2(3H)-Benzoxazolone, 7-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Bromination at Position 7
Directed halogenation is critical for regioselective substitution. Using 2,3-dihydro-1,3-benzoxazol-2-one as the starting material, bromination at position 7 is achieved via directed ortho-metalation. Treatment with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) generates a lithiated intermediate, which reacts with N-bromosuccinimide (NBS) to afford 7-bromo-2,3-dihydro-1,3-benzoxazol-2-one in 44% yield.
Palladium-Catalyzed Amination
The bromo intermediate undergoes Buchwald-Hartwig amination using palladium acetate (Pd(OAc)₂), Xantphos ligand, and ammonium hydroxide (NH₄OH) in dioxane at 100°C. This method substitutes bromine with an amino group, yielding 7-amino-2,3-dihydro-1,3-benzoxazol-2-one in 65–75% yield.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Temperature | 100°C |
| Time | 24 h |
Nitro Reduction Approach
Introducing a nitro group at position 7 prior to cyclization offers an alternative pathway. Nitration of 2-hydroxybenzoic acid derivatives using fuming HNO₃ in H₂SO₄ yields 7-nitro-2-hydroxybenzamide, which is cyclized with triphosgene. Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the nitro group to amine, achieving 80–85% conversion.
Challenges :
-
Regioselectivity of nitration requires careful control to avoid para/meta isomers.
-
Acidic conditions during cyclization may protonate the nitro group, necessitating inert atmospheres.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) in ethyl acetate. Dissolving the amine in EtOAc and adding 4 M HCl in EtOAc precipitates the hydrochloride salt as white needles, with a yield of 50–60%.
Purification :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | 60–70 | >95 | Direct nitro reduction | Multi-step, moderate yields |
| Halogenation-Amination | 65–75 | 97 | High regioselectivity | Requires Pd catalysts |
| Nitro Reduction | 80–85 | 98 | Scalable | Harsh nitration conditions |
Chemical Reactions Analysis
Oxidation Reactions
The amino group in 7-Amino-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can undergo oxidation to form nitro derivatives. For example, treatment with nitrous acid generates diazonium salts, which serve as intermediates for coupling reactions . While direct oxidation of the amino group to nitro derivatives is not explicitly detailed in the reviewed sources, analogous benzoxazole derivatives undergo such transformations under oxidative conditions (e.g., using potassium permanganate or hydrogen peroxide) .
Substitution Reactions
The compound participates in nucleophilic substitution reactions, particularly at the amino group. Key examples include:
Acylation/Alkylation
-
Reagents : Alkyl halides, acyl chlorides, or other electrophiles.
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Conditions : Basic or acidic environments.
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Products : N-substituted derivatives (e.g., alkylated or acylated benzoxazoles).
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Significance : These reactions exploit the nucleophilic nitrogen atom to introduce functional groups, enhancing biological activity or chemical stability .
Coupling Reactions
-
Reagents : Ketones (e.g., pentane-2,4-dione), acetoacetate esters.
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Conditions : Reflux in acetic acid.
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Products : Heterocyclic derivatives (e.g., pyrazolo[1,5-a]pyrimidines) .
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Example : Reaction with pentane-2,4-dione yields N-[3-(benzoxazol-2-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenylamine , confirmed by NMR and IR spectroscopy .
Table 1: Substitution Reactions and Products
Cyclization and Heterocyclic Formation
The compound serves as a precursor for synthesizing complex heterocycles through cyclization reactions. For example:
-
Pyrazolo[1,5-a]pyrimidine derivatives are formed by reacting with ketones under reflux conditions .
-
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives result from reactions with benzylidenemalononitrile in ethanol .
Table 2: Cyclization Reactions
| Reactant | Conditions | Product | Source |
|---|---|---|---|
| Benzylidenemalononitrile | Ethanol, reflux | Pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Ethyl acetoacetate | Acetic acid, reflux | Pyrazolo-pyrimidine derivatives |
Enolizable Amide Transformations
The enolizable amide moiety in the benzoxazole ring allows for functionalization at the nitrogen atom. This feature enables:
-
N-substitution : Introduction of alkyl or acyl groups via alkylation/acylation .
-
Electrophilic substitution : Modifications at the nitrogen atom to alter electronic properties, influencing biological activity .
Oxidative Coupling
While not directly observed in the reviewed sources, analogous benzoxazole derivatives participate in oxidative coupling reactions. For example, FeCl₃-catalyzed oxidations of 2-aminophenol derivatives yield benzoxazoles with high yields (50–96%) . These methods suggest potential for similar transformations in this compound under optimized conditions.
Biological Activity Correlates
Substitution patterns on the benzoxazole core significantly impact biological activity. For instance, introducing heterocyclic groups (e.g., piperidines, piperazines) enhances solubility and potency in enzyme inhibition assays . While these studies focus on carboxamide derivatives, analogous substitution effects are anticipated for the amino group in this compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that benzoxazole derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that 7-Amino-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride demonstrates selective antibacterial activity against various Gram-positive bacteria and antifungal properties against certain pathogens.
Table: Antimicrobial Activity Results
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus subtilis | 32 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Potential
The anticancer potential of this compound has been extensively studied through various in vivo experiments. Notable findings suggest that it exhibits significant cytotoxic effects against multiple cancer cell lines.
Case Study: In Vivo Anticancer Activity
In a study involving fibrosarcoma-induced mice, treatment with this compound resulted in a marked reduction in tumor weight and incidence rates. The compound was administered at varying doses (20, 40, and 80 mg/kg), revealing a dose-dependent response in tumor reduction.
Structure-Activity Relationship (SAR)
The structure-activity relationship for benzoxazole derivatives indicates that modifications to the core structure can significantly enhance biological activity. For instance, the introduction of the amino group at the 7-position has been shown to improve interactions with biological targets compared to other substitutions.
Synthesis and Industrial Applications
The synthesis of this compound typically involves reactions between 2-aminophenol and formaldehyde under acidic conditions to form the benzoxazole ring. This compound serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorzoxazone (5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one)
- Structural Differences: Chlorzoxazone substitutes the 5-position with chlorine instead of the 7-amino group in the target compound. The absence of an amino group reduces its basicity.
- Pharmacological Activity: Chlorzoxazone is a centrally acting muscle relaxant, inhibiting calcium and potassium influx in neurons .
3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one Hydrochloride
- Structural Differences: This compound features a 2-aminoethyl side chain at the 3-position, introducing a secondary amine. The target compound lacks this side chain but includes a 7-amino group.
- Physicochemical Impact: The aminoethyl group increases molecular weight (e.g., ~242.7 g/mol with HCl) and may enhance membrane permeability due to the aliphatic chain. However, steric hindrance could reduce binding efficiency compared to the simpler 7-amino derivative .
- Applications : Both compounds are discontinued research chemicals, suggesting exploratory use in neurological or metabolic studies.
Benzodithiazine Derivatives (e.g., Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate)
- Structural Differences : Benzodithiazines replace the oxygen atoms in benzoxazolone with sulfur, creating a more lipophilic and electron-rich system. The sulfone (SO₂) groups enhance stability but reduce solubility.
- Pharmacological Relevance: Benzodithiazines exhibit antimicrobial and anti-inflammatory activity, driven by sulfur’s electron-withdrawing effects. The 7-amino-benzoxazolone’s oxygen-rich structure may favor interactions with polar biological targets (e.g., enzymes or receptors) .
Lecozotan Hydrochloride (Contains 2,3-Dihydro-1,4-benzodioxin)
- Structural Differences: Lecozotan’s benzodioxin ring has two oxygen atoms in a 1,4-arrangement, differing from the 1,3-oxazolone system.
- Therapeutic Use: Lecozotan is a 5-HT1A antagonist for Alzheimer’s disease. The 7-amino-benzoxazolone’s amino group could enable similar neurotransmitter targeting but with distinct selectivity profiles .
Trazodone N-Oxide Hydrochloride (Contains 2,3-Dihydro-1,2,4-triazolo Ring)
- Structural Differences: Trazodone’s triazolo ring introduces nitrogen atoms, increasing hydrogen-bonding capacity. The 7-amino-benzoxazolone’s single amino group may limit such interactions but simplify synthesis.
- Applications : Trazodone derivatives are antidepressants. The benzoxazolone scaffold’s rigidity might favor different binding modes in CNS targets compared to flexible triazolo systems .
Key Research Findings and Trends
- Synthetic Challenges: The amino group in 7-amino-benzoxazolone requires protective strategies (e.g., Boc protection) during synthesis, unlike chlorinated analogs like Chlorzoxazone, which are more straightforward to functionalize .
- Solubility and Bioavailability: Hydrochloride salts (common in both 7-amino-benzoxazolone and Lecozotan) enhance water solubility, critical for oral administration. Benzodithiazines and benzothiadiazoles () suffer from lower solubility due to sulfur content .
- Biological Activity : Structural variations significantly alter target engagement. For example, sulfur-containing analogs (benzodithiazines) show antimicrobial activity, while oxygen-rich systems (benzoxazolones, benzodioxins) are prioritized for CNS applications .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Therapeutic Use |
|---|---|---|---|---|
| 7-Amino-2,3-dihydro-1,3-benzoxazol-2-one HCl | Benzoxazolone | 7-NH₂, HCl | ~198.6 | Research compound |
| Chlorzoxazone | Benzoxazolone | 5-Cl | 169.6 | Muscle relaxant |
| 3-(2-Aminoethyl)-benzoxazolone HCl | Benzoxazolone | 3-CH₂CH₂NH₂, HCl | ~242.7 | Discontinued research |
| Lecozotan HCl | Benzodioxin | Complex side chains | 520.0 | Alzheimer’s disease |
| Methyl 6-Chloro-benzodithiazine | Benzodithiazine | 6-Cl, COOCH₃ | 335.8 | Antimicrobial research |
Biological Activity
7-Amino-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a compound belonging to the benzoxazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 150.13 g/mol
- Structural Features : The compound features an amino group that enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. Compounds similar to 7-amino-benzoxazolones have shown efficacy against various microbial strains. For instance:
- Antibacterial Effects : Studies have demonstrated that benzoxazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some derivatives showing activity comparable to standard antibiotics .
- Antifungal Properties : Certain benzoxazole derivatives possess antifungal activity, making them potential candidates for treating fungal infections .
Antitumor Activity
Benzoxazole derivatives have been evaluated for their anticancer potential:
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For example, studies have shown that they can induce apoptosis in cancer cells through various pathways .
- Case Studies : In vitro studies demonstrated that 7-amino-benzoxazolone derivatives exhibited cytotoxic effects against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazole derivatives are noteworthy:
- Inhibition of Pro-inflammatory Cytokines : Research has indicated that these compounds can reduce the levels of pro-inflammatory cytokines in various models of inflammation .
- Potential Applications : Given their ability to modulate inflammatory responses, these compounds could be explored for treating conditions like arthritis and other inflammatory diseases.
Table 1: Biological Activities of this compound
The biological activity of 7-amino-benzoxazolones is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Interaction : As isosteres of nucleic acid bases, benzoxazoles can interact with biological receptors, influencing various cellular processes.
- Oxidative Stress Modulation : Some studies suggest these compounds may act as antioxidants, reducing oxidative stress in cells .
Q & A
Q. What are the recommended synthetic routes for 7-amino-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, and how can purity be ensured?
- Methodological Answer : A common approach involves condensation reactions under acidic conditions. For example, refluxing precursors in tetrahydrofuran (THF) with hydrochloric acid (HCl) facilitates cyclization and protonation . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) using C18 reverse-phase columns (retention time ~10–15 minutes) and structural confirmation via nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) . Key steps include vacuum concentration for solvent removal and filtration to isolate solids.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify functional groups and aromatic protons (e.g., signals at δ 6.8–7.2 ppm for benzoxazole rings) .
- LC-MS : Confirms molecular weight (e.g., m/z ~182 for the free base) and detects impurities .
- Melting Point Analysis : Sharp melting points (>250°C) indicate high crystallinity .
- HPLC : Quantifies purity (≥95% is typical for research-grade material) using acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing benzoxazole derivatives under acidic conditions?
- Methodological Answer :
- Solvent Systems : THF/HCl mixtures enhance solubility of nitro- or amino-substituted intermediates, but adjusting the HCl concentration (e.g., 2–4 M) balances protonation and side reactions .
- Temperature Control : Reflux (60–80°C) accelerates cyclization, while room-temperature stirring minimizes decomposition of heat-sensitive intermediates .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in multi-step syntheses, though their use requires inert atmospheres .
Q. What strategies resolve contradictions in reported biological activities of benzoxazole-based compounds?
- Methodological Answer :
- Orthogonal Assays : Combine enzyme inhibition studies (e.g., adenosine A2A receptor binding) with cellular viability assays to distinguish direct pharmacological effects from cytotoxicity .
- Structural Analog Comparison : Test derivatives (e.g., furan- or piperidinyl-substituted analogs) to isolate structure-activity relationships (SAR) .
- Batch Reprodubility Checks : Variations in hydrochloride salt stoichiometry (e.g., mono- vs. dihydrochloride forms) can alter solubility; use elemental analysis to verify salt ratios .
Q. How do acylation reactions involving benzoxazole derivatives influence their mechanism of action in biological systems?
- Methodological Answer :
- Acylating Agents : Derivatives like 2-[(1,3-dioxoisoindolin-2-yl)methyl]benzoyl chloride can acylate nucleophilic residues (e.g., lysine) in target proteins, altering enzymatic activity .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., nitro or chloro) to reduce hepatic clearance, as evidenced by cytochrome P450 inhibition assays .
- Proteomic Profiling : Use mass spectrometry to map acylated peptides and identify binding sites .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points or spectral data be addressed?
- Methodological Answer :
- Crystallization Solvent : Recrystallize from ethanol/water vs. DMSO to assess polymorphism-induced melting point variations .
- Deuterated Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃; aromatic proton shifts may differ due to solvent polarity .
- Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., unreacted nitro precursors) that skew melting points .
Experimental Design Considerations
Q. What precautions are necessary when handling hydrochloride salts of benzoxazole derivatives?
- Methodological Answer :
- Moisture Control : Store under argon or nitrogen to prevent hygroscopic degradation .
- pH-Dependent Stability : Test solubility in buffered solutions (pH 1–7) to identify optimal conditions for biological assays .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal to comply with environmental regulations .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight (Free Base) | 182.6 g/mol | |
| HPLC Purity Threshold | ≥95% (C18 column, 10–15 min retention) | |
| Common Byproducts | Unreacted nitro intermediates | |
| Optimal Reaction Solvent | THF/HCl (4 M) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
